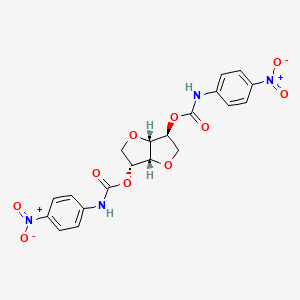

Isosorbide-di-(4-nitrophenyl carbamate)

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H18N4O10 |

|---|---|

Molekulargewicht |

474.4 g/mol |

IUPAC-Name |

[(3S,3aR,6R,6aR)-6-[(4-nitrophenyl)carbamoyloxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C20H18N4O10/c25-19(21-11-1-5-13(6-2-11)23(27)28)33-15-9-31-18-16(10-32-17(15)18)34-20(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-18H,9-10H2,(H,21,25)(H,22,26)/t15-,16+,17-,18-/m1/s1 |

InChI-Schlüssel |

DHXOUOFGQLLAMG-XMTFNYHQSA-N |

Isomerische SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Kanonische SMILES |

C1C(C2C(O1)C(CO2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for Isosorbide Di 4 Nitrophenyl Carbamate

Direct Synthesis Routes from Isosorbide (B1672297)

The most straightforward approach to synthesizing Isosorbide-di-(4-nitrophenyl carbamate) involves the direct acylation of isosorbide. This process leverages the reactivity of the two secondary hydroxyl groups on the isosorbide molecule.

Acylation Reactions Utilizing Activated Carbonyl Reagents

The formation of the carbamate (B1207046) linkages on the isosorbide backbone is typically achieved through reactions with activated carbonyl compounds. The use of reagents such as 4-nitrophenyl isocyanate and 4-nitrophenyl chloroformate is a common strategy.

In a typical synthesis, isosorbide is reacted with 4-nitrophenyl isocyanate. rsc.org This reaction is generally conducted under controlled temperature and an inert atmosphere to prevent unwanted side reactions, particularly with moisture. rsc.org

Another effective method involves the use of 4-nitrophenyl chloroformate as the acylating agent. This reagent reacts with the hydroxyl groups of isosorbide in the presence of a base to form the desired dicarbamate. researchgate.net The choice of base and solvent plays a crucial role in the efficiency of this reaction.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the acylation of isosorbide are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the type of catalyst or base used.

The two hydroxyl groups of isosorbide, located at the C2 (exo) and C5 (endo) positions, exhibit different reactivities. The endo-hydroxyl group is generally considered more nucleophilic, while the exo-hydroxyl group is more sterically accessible. rsc.org This difference in reactivity can be exploited to achieve regioselective mono-functionalization or to ensure complete di-substitution.

Studies on the acylation of isosorbide have shown that the choice of solvent can significantly influence the regioselectivity. For instance, in certain N-heterocyclic carbene (NHC)-catalyzed acylations, switching from tetrahydrofuran (B95107) (THF) to dichloromethane (B109758) (DCM) can shift the selectivity from favoring the endo product to favoring the exo product. acs.org Furthermore, using a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to enhance endo-selectivity. acs.org

The reaction temperature is another critical factor. While some reactions are performed at room temperature, others may require cooling to control exothermicity and improve selectivity.

The following table summarizes the impact of different catalysts on the yield of isosorbide synthesis from sorbitol, which is the precursor to Isosorbide-di-(4-nitrophenyl carbamate). mdpi.com

| Catalyst (1% w/w) | Yield of Isosorbide (%) |

| p-Toluenesulfonic acid | 81.9 |

| Lower amounts of catalyst | 41.5 - 56.4 |

Exploration of Alternative Precursor Chemistry and Reaction Pathways

Beyond the direct acylation of isosorbide, researchers have explored alternative precursors and reaction pathways to synthesize dicarbamates. One such approach involves the use of isohexides and cyanate (B1221674) salts.

A patented method describes the preparation of isohexide dicarbamates by reacting an isohexide, such as isosorbide, with a cyanate salt in an inert organic solvent in the presence of an acid with a pKa less than or equal to 3.7. acs.org This single-step process is reported to be high-yielding under mild conditions. acs.org

Advanced Purification and Isolation Techniques for High-Purity Compounds

Obtaining Isosorbide-di-(4-nitrophenyl carbamate) in high purity is essential for its intended applications. Standard purification methods include recrystallization and column chromatography. rsc.org However, more advanced techniques are often necessary to remove closely related impurities.

Melt crystallization is a solvent-free purification method that can be highly effective for crystalline compounds like isosorbide derivatives. This technique involves melting the crude product and then slowly cooling it to allow for the formation of pure crystals, leaving impurities in the molten phase.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating high-purity compounds. For related compounds like isosorbide dinitrate, reversed-phase HPLC methods have been developed using C18 columns with mobile phases typically consisting of a mixture of methanol, water, and an acid or buffer. nih.govresearchgate.net These methods can be scaled up for preparative separation to isolate impurities and obtain the target compound with high purity. nih.gov A study on the purification of methyl carbamate demonstrated that a combination of extraction with chloroform (B151607) followed by recrystallization can yield a product with a purity exceeding 99.9% and a recovery rate of over 92%. sielc.com

The following table outlines typical parameters for the HPLC analysis of a related compound, isosorbide dinitrate, which can serve as a starting point for developing a preparative method for Isosorbide-di-(4-nitrophenyl carbamate). mdpi.comscience.gov

| Parameter | Condition |

| Column | µBondapak C18, 10 µm (3.9 x 300 mm) |

| Mobile Phase | Methanol:0.1M Ammonium sulphate (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

Spectroscopic and Advanced Structural Elucidation of Isosorbide Di 4 Nitrophenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For Isosorbide-di-(4-nitrophenyl carbamate), both ¹H and ¹³C NMR, along with two-dimensional techniques, are utilized for a complete assignment of all protons and carbons.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of Isosorbide-di-(4-nitrophenyl carbamate), the spectrum is expected to show distinct signals for the protons of the isosorbide (B1672297) backbone and the 4-nitrophenyl carbamate (B1207046) moieties.

The protons on the isosorbide core would appear in the upfield region, typically between 3.5 and 5.5 ppm. The protons of the two fused furan (B31954) rings are in a rigid conformation, leading to distinct chemical shifts and coupling constants. The protons on the aromatic rings of the 4-nitrophenyl groups would be observed further downfield, generally in the range of 7.5 to 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The N-H protons of the carbamate linkage would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for Isosorbide-di-(4-nitrophenyl carbamate) Note: The following data is predicted based on the analysis of structurally similar compounds, including various isosorbide derivatives and 4-nitrobenzyl carbamate. rsc.orgrsc.org

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isosorbide Protons (H-1, H-6) | ~3.9 - 4.2 | m |

| Isosorbide Protons (H-2, H-5) | ~5.0 - 5.3 | m |

| Isosorbide Proton (H-4) | ~4.5 - 4.7 | m |

| Isosorbide Proton (H-3) | ~4.8 - 5.0 | t |

| Aromatic Protons (ortho to NO₂) | ~8.1 - 8.3 | d |

| Aromatic Protons (meta to NO₂) | ~7.5 - 7.7 | d |

| Carbamate N-H | Variable (broad) | s |

d: doublet, t: triplet, m: multiplet, s: singlet

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of Isosorbide-di-(4-nitrophenyl carbamate), one would expect to see signals corresponding to the carbons of the isosorbide skeleton, the carbamate carbonyl group, and the 4-nitrophenyl groups.

The carbons of the isosorbide backbone typically resonate in the range of 70-86 ppm. rsc.orgresearchgate.netresearchgate.net The carbonyl carbon of the carbamate group is expected to appear significantly downfield, around 153-155 ppm. The aromatic carbons will show signals in the 118-150 ppm region, with the carbon attached to the nitro group being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for Isosorbide-di-(4-nitrophenyl carbamate) Note: The following data is predicted based on the analysis of structurally similar compounds, including isosorbide-based polycarbonates and other nitrophenyl carbamates. rsc.orgresearchgate.netacs.orglibretexts.org

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Isosorbide Carbons (C1, C6) | ~73 |

| Isosorbide Carbons (C2, C5) | ~76-81 |

| Isosorbide Carbons (C3, C4) | ~81-86 |

| Aromatic Carbons (C-NO₂) | ~147 |

| Aromatic Carbons (C-O) | ~145 |

| Aromatic Carbons (ortho to NO₂) | ~125 |

| Aromatic Carbons (meta to NO₂) | ~118 |

| Carbamate Carbonyl (C=O) | ~153 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY helps to identify protons that are coupled to each other, which is crucial for tracing the connectivity within the isosorbide backbone.

HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbons in the isosorbide and nitrophenyl moieties.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is instrumental in confirming the connectivity between the isosorbide core and the 4-nitrophenyl carbamate groups through the carbamate linkage.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Isosorbide-di-(4-nitrophenyl carbamate) would exhibit characteristic absorption bands for the key functional groups.

The presence of the N-H group in the carbamate linkage would be indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The C=O stretching of the carbamate group is a strong and prominent band, expected around 1700-1750 cm⁻¹. The nitro group (NO₂) will show two strong stretching vibrations: an asymmetric stretch at approximately 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The C-O stretching vibrations of the ether linkages in the isosorbide core and the carbamate group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for Isosorbide-di-(4-nitrophenyl carbamate) Note: The following data is based on the analysis of structurally similar compounds like 4-nitrobenzyl carbamate and other carbamates. rsc.orgemerginginvestigators.orgresearchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretching | 3300 - 3500 |

| C=O (Carbamate) | Stretching | 1700 - 1750 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1340 - 1380 |

| C-O (Ether and Carbamate) | Stretching | 1000 - 1300 |

| Aromatic C=C | Stretching | ~1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For Isosorbide-di-(4-nitrophenyl carbamate) (molecular formula C₂₀H₁₈N₄O₁₀), the theoretical molecular weight is 474.38 g/mol .

In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z 475.1 or a sodium adduct [M+Na]⁺ at m/z 497.1. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected fragmentation pathways include the cleavage of the carbamate linkages, leading to the loss of the 4-nitrophenyl isocyanate moiety or the formation of ions corresponding to the isosorbide core and the 4-nitrophenyl carbamate fragment. The loss of the nitro group (NO₂) is also a common fragmentation pathway for nitroaromatic compounds. mdpi.comnih.govnih.gov

Table 4: Predicted Mass Spectrometry Data for Isosorbide-di-(4-nitrophenyl carbamate)

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 475.1 | Protonated molecular ion |

| [M+Na]⁺ | 497.1 | Sodium adduct of the molecular ion |

| Fragment 1 | Variable | Loss of one 4-nitrophenyl carbamate group |

| Fragment 2 | Variable | Isosorbide dication |

| Fragment 3 | Variable | 4-nitrophenyl isocyanate cation |

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for monitoring the progress of a chemical reaction. For Isosorbide-di-(4-nitrophenyl carbamate), a reversed-phase HPLC method would be the most suitable approach. nih.govnih.govsphinxsai.comnuph.edu.ua

In a typical setup, a C18 column would be used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be employed. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The presence of the two nitrophenyl groups makes the molecule relatively nonpolar, leading to a reasonable retention time on a C18 column.

By monitoring the reaction of isosorbide with 4-nitrophenyl isocyanate over time, HPLC can be used to determine the rate of formation of the desired product and the consumption of the starting materials. smolecule.com A single, sharp peak in the chromatogram of the final product, with a high percentage area, would indicate the high purity of the synthesized Isosorbide-di-(4-nitrophenyl carbamate). The use of a diode-array detector (DAD) or a UV-Vis detector set at a wavelength where the nitrophenyl group absorbs strongly (e.g., around 254 nm or 315 nm) would ensure sensitive detection. sphinxsai.comnuph.edu.ua

Mechanistic Investigations of Isosorbide Di 4 Nitrophenyl Carbamate Reactivity

Kinetics and Mechanism of Hydrolysis of 4-Nitrophenyl Carbamate (B1207046) Moieties

Under basic conditions, the hydrolysis is expected to proceed via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This tetrahedral intermediate would then collapse, leading to the expulsion of the 4-nitrophenolate (B89219) anion. The rate of this hydrolysis is anticipated to be dependent on the concentration of the base.

In acidic media, the mechanism would likely involve protonation of the carbamate's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The stability of the isosorbide (B1672297) backbone, a diol derived from sorbitol, is a consideration in these reactions. rsc.org

Elucidation of the Role of 4-Nitrophenol (B140041) as a Leaving Group in Chemical Transformations

The 4-nitrophenyl group is a well-established and efficient leaving group in various chemical transformations due to the electron-withdrawing nature of the nitro group. This property is crucial for the reactivity of Isosorbide-di-(4-nitrophenyl carbamate). The nitro group stabilizes the negative charge on the phenolate (B1203915) ion through resonance, making 4-nitrophenol a relatively weak base and, consequently, a good leaving group.

In the context of nucleophilic substitution reactions at the carbamoyl (B1232498) carbon, the stability of the resulting 4-nitrophenolate anion is a significant driving force for the reaction. The pKa of 4-nitrophenol is approximately 7.15, indicating that the corresponding phenoxide is a stable species. This facilitates the departure of the leaving group and promotes the forward reaction.

Analysis of Nucleophilic Addition-Elimination Mechanisms at the Carbamoyl Carbon

The primary mechanism for the reaction of Isosorbide-di-(4-nitrophenyl carbamate) with nucleophiles is expected to be nucleophilic addition-elimination. This two-step process is characteristic of acyl compounds, including carbamates.

The first step involves the nucleophilic attack on the electrophilic carbonyl carbon of the carbamate group. This leads to the formation of a transient tetrahedral intermediate. The stability of this intermediate can be influenced by the nature of the nucleophile and the solvent.

pH-Dependent Reactivity and Stability Profiles of the Carbamate Linkage

The reactivity and stability of the carbamate linkages in Isosorbide-di-(4-nitrophenyl carbamate) are highly dependent on the pH of the surrounding medium.

Acidic Conditions: Under strongly acidic conditions, the carbamate linkage is susceptible to hydrolysis. The rate of this hydrolysis is generally dependent on the acid concentration.

Neutral Conditions: Near neutral pH, the carbamate is expected to be relatively stable.

Basic Conditions: In alkaline solutions, the rate of hydrolysis increases significantly. The hydroxide ion acts as a potent nucleophile, readily attacking the carbamoyl carbon and leading to the cleavage of the carbamate bond and the release of 4-nitrophenol.

The dual nature of the molecule, with two carbamate groups, suggests that its complete hydrolysis would occur in a stepwise manner. The electronic environment of one carbamate group might be slightly influenced by the state of the other, potentially leading to different rate constants for the hydrolysis of the first and second carbamate moieties.

Below is a hypothetical representation of the pH-dependent stability profile.

| pH Range | Expected Stability | Predominant Reaction |

| < 4 | Low | Acid-catalyzed hydrolysis |

| 4 - 8 | Moderate to High | Relatively stable |

| > 8 | Low | Base-catalyzed hydrolysis |

Computational Chemistry and Molecular Modeling of Isosorbide Di 4 Nitrophenyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Pathway Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Isosorbide-di-(4-nitrophenyl carbamate)," DFT calculations can provide deep insights into its fundamental properties.

Electronic Structure: DFT calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity, as nucleophilic and electrophilic sites can be identified. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Stability: The total electronic energy calculated by DFT is a direct measure of the molecule's stability. By comparing the energies of different isomers or conformers of "Isosorbide-di-(4-nitrophenyl carbamate)," the most stable structures can be identified. Furthermore, vibrational frequency analysis can confirm that a calculated structure corresponds to a true energy minimum (i.e., a stable conformation) and can also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Reaction Pathway Predictions: DFT can be employed to map out potential reaction pathways for the synthesis or degradation of "Isosorbide-di-(4-nitrophenyl carbamate)." By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined. This allows for the prediction of reaction kinetics and the most favorable reaction mechanisms. For instance, the hydrolysis of the carbamate (B1207046) linkages could be modeled to understand its stability under different pH conditions.

Illustrative Data from DFT Calculations:

| Parameter | Description | Hypothetical Value for Isosorbide-di-(4-nitrophenyl carbamate) |

| Total Electronic Energy | A measure of the molecule's overall stability. | -2500 Hartree |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -2.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; an indicator of chemical reactivity. | 5.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 4.2 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how "Isosorbide-di-(4-nitrophenyl carbamate)" behaves over time in a given environment (e.g., in a solvent or interacting with other molecules).

Conformational Analysis: The isosorbide (B1672297) core of the molecule is not planar and can adopt different conformations. MD simulations can explore the potential energy surface of the molecule to identify the most populated and energetically favorable conformations. This is achieved by simulating the movement of atoms over time based on a force field that describes the interatomic forces. The results of an MD simulation can be analyzed to understand the flexibility of the molecule and the accessible range of shapes it can adopt.

Intermolecular Interactions: MD simulations are particularly powerful for studying how "Isosorbide-di-(4-nitrophenyl carbamate)" interacts with its surroundings. For example, simulations in a water box can reveal how the molecule is solvated and can predict its solubility. If the molecule is being studied for a potential biological application, MD simulations can be used to model its interaction with a target protein, providing insights into binding modes and affinities. The simulations can quantify non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Theoretical Studies on Reaction Energy Barriers and Transition States

A critical aspect of understanding the chemical reactivity of "Isosorbide-di-(4-nitrophenyl carbamate)" is the study of reaction energy barriers and the corresponding transition states. These studies are typically performed using quantum mechanical methods like DFT.

Transition State Theory: According to transition state theory, the rate of a chemical reaction is determined by the height of the energy barrier (activation energy) that separates the reactants from the products. The highest point on the minimum energy path between reactants and products is the transition state, which is an unstable, transient species.

Locating Transition States: Computational methods can be used to locate the geometry of the transition state for a specific reaction involving "Isosorbide-di-(4-nitrophenyl carbamate)." This is a computationally intensive task that involves finding a first-order saddle point on the potential energy surface. Once the transition state is located, its energy can be calculated, and from this, the activation energy can be determined.

Reaction Rate Prediction: By knowing the activation energy, the rate constant of the reaction can be estimated using the Arrhenius equation. This allows for the theoretical prediction of how fast a reaction will proceed under given conditions. For example, the rate of a nucleophilic attack on the carbamate carbonyl carbon could be predicted.

Example of Reaction Energy Profile Data:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Development of Quantitative Structure-Reactivity Relationships (QSRR) for Isosorbide Carbamates

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For a class of compounds like isosorbide carbamates, a QSRR model could be developed to predict the reactivity of new, unsynthesized derivatives.

Model Development: The development of a QSRR model involves several steps:

Data Set: A series of isosorbide carbamates with known experimental reactivity data (e.g., rate constants for a particular reaction) is required.

Molecular Descriptors: For each molecule in the series, a set of numerical descriptors that quantify its structural and electronic properties is calculated. These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges on atoms, HOMO/LUMO energies), and topological indices.

Statistical Modeling: A statistical method, such as multiple linear regression or partial least squares, is used to find a mathematical equation that relates the molecular descriptors to the observed reactivity.

Validation: The predictive power of the QSRR model is assessed using statistical validation techniques, such as cross-validation and prediction on an external test set of molecules.

Application to "Isosorbide-di-(4-nitrophenyl carbamate)": If a QSRR model were developed for isosorbide carbamates, the calculated descriptors for "Isosorbide-di-(4-nitrophenyl carbamate)" could be input into the model to predict its reactivity without the need for experimental measurement. This would be particularly useful for screening large libraries of virtual compounds to identify those with desired reactivity profiles.

Isosorbide Di 4 Nitrophenyl Carbamate As a Monomer in Polymer Science and Advanced Materials

Design Principles for Bio-Based Polymer Building Blocks Derived from Isosorbide (B1672297)

Isosorbide, a diol derived from glucose, is a key platform chemical for the development of sustainable polymers. researchgate.netcircularplasticsnl.org Its rigid, V-shaped structure, a consequence of two fused furan (B31954) rings, imparts desirable properties such as high thermal stability and increased glass transition temperature (Tg) to the resulting polymers. mdpi.comtytlabs.co.jp However, the inherent low and differing reactivity of its two secondary hydroxyl groups (endo and exo) presents a challenge for direct polymerization. tandfonline.comscienceopen.com

To overcome this, isosorbide is often chemically modified to create more reactive building blocks. One such strategy is the conversion of the hydroxyl groups into activated carbamates, such as in Isosorbide-di-(4-nitrophenyl carbamate). This "activation" enhances the monomer's reactivity, facilitating more efficient polymerization processes. tandfonline.com The design of these second-generation monomers focuses on several key principles:

Enhanced Reactivity: The primary goal is to increase the reactivity of the functional groups to achieve high molecular weight polymers under milder reaction conditions. mdpi.compcimag.com

Structural Rigidity: The inherent rigidity of the isosorbide core is a desirable trait that is maintained in its derivatives to produce polymers with high thermal resistance and mechanical strength. tytlabs.co.jp

Functionality: The introduction of specific functional groups, like the activated carbamates, allows for versatile polymerization routes, including non-isocyanate pathways for polyurethane synthesis. researchgate.netscispace.com

Bio-Based Content: A central principle is to maximize the use of renewable resources, contributing to the development of more sustainable materials. roquette.comroquette.com

By transforming isosorbide into activated monomers like Isosorbide-di-(4-nitrophenyl carbamate), polymer chemists can harness its beneficial structural properties while overcoming its inherent reactivity limitations. tandfonline.com

Polycondensation Reactions Utilizing Activated Carbamate (B1207046) Monomers

Activated carbamate monomers, such as Isosorbide-di-(4-nitrophenyl carbamate), are highly effective in polycondensation reactions due to the electron-withdrawing nature of the leaving group (e.g., 4-nitrophenol), which makes the carbonyl carbon more susceptible to nucleophilic attack.

Step-Growth Polymerization with Bifunctional Co-monomers

Isosorbide-di-(4-nitrophenyl carbamate) readily undergoes step-growth polymerization with various bifunctional co-monomers, such as diols and diamines, to produce a range of polymers. This process typically involves the nucleophilic attack of the hydroxyl or amine groups of the co-monomer on the activated carbonyl carbon of the carbamate. The 4-nitrophenolate (B89219) anion is an excellent leaving group, driving the reaction forward.

This method offers a significant advantage over traditional polymerization techniques by avoiding the use of hazardous reagents like phosgene (B1210022) or isocyanates. tandfonline.comresearchgate.net The reaction conditions for these polymerizations are often mild, and the process can be catalyzed to achieve high molecular weight polymers.

Kinetic Studies of Monomer Reactivity in Polymerization Processes

Kinetic studies are crucial for understanding the reactivity of monomers like Isosorbide-di-(4-nitrophenyl carbamate) in polymerization processes. The reactivity of the two carbamate groups on the isosorbide molecule can differ due to their stereochemical environments (endo and exo positions). scienceopen.com

Research has shown that the exo-OH group of isosorbide is generally more reactive than the endo-OH group. scienceopen.com This difference in reactivity can influence the polymer microstructure and properties. Kinetic investigations help in optimizing reaction conditions, such as temperature, catalyst, and monomer feed ratios, to control the polymerization process and achieve polymers with desired molecular weights and distributions. tytlabs.co.jptandfonline.com For instance, studies on the reaction of isosorbide with dimethyl carbonate have provided insights into the relative reactivity of the hydroxyl groups, which is fundamental to controlling the synthesis of polycarbonates. scienceopen.com

Synthesis of Isosorbide-Based Polyurethanes via Activated Carbamate Routes

The use of Isosorbide-di-(4-nitrophenyl carbamate) provides a non-isocyanate route for the synthesis of polyurethanes (PUs). In this process, the activated carbamate monomer reacts with diols or polyols in a step-growth polyaddition reaction. This method is gaining significant attention as it bypasses the health and safety concerns associated with the use of isocyanates. researchgate.netscispace.com

The reaction produces polyhydroxyurethanes (PHUs), where the urethane (B1682113) linkages are formed without the release of harmful byproducts. researchgate.net The properties of the resulting PUs can be tailored by varying the structure of the diol co-monomer. For example, using long-chain, flexible diols can impart elastomeric properties to the polymer, while the rigid isosorbide unit contributes to the material's strength and thermal stability. mdpi.com

Table 1: Properties of Isosorbide-Based Polyhydroxyurethanes (PHUs) Synthesized from Activated Carbamate Routes

| Co-monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td 5%) |

| Jeffamine D-400 | -8 °C | 234 °C |

| 1,10-Diaminodecane | 59 °C | 255 °C |

| Diethylenetriamine | N/A | N/A |

| Isophoronediamine | N/A | N/A |

Note: Data extracted from studies on isocyanate-free synthesis of PHUs. researchgate.net The table demonstrates the influence of the co-monomer on the thermal properties of the resulting polymers.

Synthesis of Isosorbide-Based Polycarbonates from Activated Carbamate Precursors

Isosorbide-di-(4-nitrophenyl carbamate) can also serve as a precursor for the synthesis of isosorbide-based polycarbonates (PICs). The polymerization can proceed through a self-polycondensation reaction or by reacting with other diols. This route offers an alternative to the melt polymerization of isosorbide with diphenyl carbonate or dimethyl carbonate, which often requires high temperatures and specific catalysts to overcome the low reactivity of isosorbide's hydroxyl groups. rsc.orgresearchgate.netresearchgate.net

The activated carbamate approach can potentially lead to higher molecular weight polycarbonates under more controlled conditions. rsc.org The resulting PICs are known for their high glass transition temperatures, good thermal stability, and excellent optical properties, making them a viable bio-based alternative to conventional polycarbonates derived from bisphenol A (BPA). roquette.comresearchgate.net

Table 2: Thermal Properties of Isosorbide-Based Polycarbonates

| Polymerization Method | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) |

| Melt Polycondensation (with DPC) | up to 66,900 | 169 °C |

| Melt Polycondensation (with DMC) | up to 52,100 | 156 °C |

Note: Data compiled from studies on the synthesis of high-molecular-weight isosorbide-based polycarbonates. rsc.orgresearchgate.net This table highlights the achievable properties of PICs through different synthetic strategies.

Synthesis of Isosorbide-Based Polyesters and Poly(ester amide)s

The versatility of Isosorbide-di-(4-nitrophenyl carbamate) extends to the synthesis of polyesters and poly(ester amide)s.

For polyester synthesis , the activated carbamate monomer can be reacted with dicarboxylic acids or their derivatives. However, a more common approach for isosorbide-based polyesters involves the direct esterification or transesterification of isosorbide with diacids or diesters. google.comresearchgate.net The rigid isosorbide structure enhances the thermal properties of the resulting polyesters. researchgate.net

For the synthesis of poly(ester amide)s , Isosorbide-di-(4-nitrophenyl carbamate) can be polymerized with co-monomers containing both hydroxyl and amine functionalities, or with a mixture of diamines and diols. This leads to polymers with a combination of ester and amide linkages in the backbone. upc.eduresearchgate.net These materials often exhibit a unique set of properties, including good thermal stability and mechanical strength, due to the hydrogen bonding provided by the amide groups. researchgate.netgoogle.com The synthesis can be designed to produce random or alternating copolymers, allowing for fine-tuning of the final material's characteristics. upc.edu

Structural and Thermomechanical Characterization of Resulting Isosorbide-Derived Polymers

The performance of polymers derived from Isosorbide-di-(4-nitrophenyl carbamate) is intrinsically linked to their molecular architecture and their response to thermal and mechanical stresses. Characterization of these properties provides essential insights into their potential applications, from biomedical devices to high-performance coatings.

For polyurethanes and other polymers derived from isosorbide, GPC/SEC analysis reveals key metrics such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). titk.deimpactanalytical.com A lower PDI value indicates a more uniform distribution of polymer chain lengths, which can lead to more predictable and consistent material properties.

Research on isosorbide-based polyurethanes, synthesized via various routes, demonstrates the ability to achieve high molecular weights. For instance, studies on poly(isosorbide carbonate-co-butylene terephthalate)s have reported number-average molecular weights (Mn) ranging from 30,600 to 52,300 g/mol , indicating the successful formation of long polymer chains. rsc.org Similarly, isosorbide-based polyurethanes prepared with different co-monomers and isocyanates show a range of molecular weights, confirming that the polymer size can be controlled by adjusting the synthesis conditions and monomer ratios. researchgate.netmdpi.com

Table 1: Example Molecular Weight Data for Isosorbide-Based Polymers

| Polymer System | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Isosorbide-based Polyurethane (PU1) | 18,000 | 34,000 | 1.89 |

| Isosorbide-based Polyurethane (PU2) | 25,000 | 51,000 | 2.04 |

| Poly(isosorbide carbonate-co-butylene terephthalate) | 30,600 - 52,300 | Not Specified | Not Specified |

The thermal behavior of isosorbide-derived polymers is a critical aspect of their characterization, defining their processing window and service temperature limits. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine these properties. researchgate.net

The glass transition temperature (Tg) is a key property of amorphous or semi-crystalline polymers. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The rigid, bicyclic structure of the isosorbide monomer typically results in polymers with a high Tg, which imparts excellent dimensional stability and heat resistance. mdpi.combohrium.com For example, isosorbide-based polycarbonates can exhibit high glass transition temperatures, and copolyesters containing isosorbide have shown Tg values that can be tuned, for instance, between 115 and 163 °C depending on the comonomer content. researchgate.netresearchgate.net Studies on various isosorbide-based polyurethanes have reported Tg values in the range of 55–70 °C, while some poly(ester carbonate)s have achieved Tg values from 69 to 146 °C. rsc.orgmdpi.com

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides the onset decomposition temperature (Td), which indicates the material's upper-temperature limit before it begins to degrade. Isosorbide-based polymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C. For instance, poly(isosorbide carbonate) has been shown to be thermally stable up to 350 °C. bohrium.comresearchgate.net

Table 2: Representative Thermal Properties of Isosorbide-Based Polymers

| Polymer System | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td, 5% weight loss) (°C) |

| Isosorbide-based Polycarbonate | ~160 | >350 |

| Isosorbide-based Polyurethane Elastomer | 55 - 70 | Not Specified |

| Poly(isosorbide furanoate-co-azelate) | -2.8 to 69.5 | 314 - 373 |

| Poly(isosorbide carbonate-co-butylene terephthalate) | 69 - 146 | >340 |

Note: This table presents a range of values from different isosorbide polymer systems to illustrate typical thermal properties.

The mechanical properties of polymers derived from Isosorbide-di-(4-nitrophenyl carbamate) determine their suitability for structural applications. The inherent rigidity of the isosorbide unit significantly influences the tensile strength and modulus of the final material. mdpi.com By combining this rigid monomer with other flexible co-monomers (like long-chain diamines in the case of NIPUs), a wide range of mechanical behaviors, from stiff and strong to tough and ductile, can be achieved. bohrium.com

Evaluation is typically performed by casting the polymer into films or molding it into bulk specimens and then subjecting them to tensile testing. This analysis measures properties such as tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).

For example, polycarbonates based on isosorbide have demonstrated high tensile modulus and strength, competitive with commercial bisphenol A polycarbonate. researchgate.net In other studies, polyurethane elastomers incorporating isosorbide as a chain extender showed higher mechanical properties compared to those using traditional diols like 1,4-butanediol. mdpi.com The ability to tailor these properties is a key advantage; for instance, copolymerization can be used to toughen an otherwise brittle isosorbide-based polymer, drastically changing its mechanical response with only minor changes in composition. bohrium.com

Table 3: Example Mechanical Properties of Isosorbide-Based Polymers

| Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| Isosorbide/EI5-based Polycarbonate | 72.9 - 89.7 | Not Specified | Not Specified |

| Polylactide-based Polyurethane with Isosorbide | 5.35 - 37.15 | Up to 33.45 | Up to 820.8 |

| Isosorbide-based Polyurethane Elastomer | ~30-40 | ~10-20 | ~400-600 |

Note: Data is illustrative of the range of properties reported for various isosorbide-based polymer systems and may not be from polymers made with the specific title monomer.

Functional Analogs and Structure Reactivity/structure Property Relationships in Isosorbide Carbamate Scaffolds

Systematic Chemical Modification of Carbamate (B1207046) Substituents for Tunable Reactivity

The reactivity of carbamates, including Isosorbide-di-(4-nitrophenyl carbamate), can be systematically adjusted by modifying the substituents attached to the carbamate functional group. The 4-nitrophenyl group is an effective leaving group, making the carbamate's carbonyl carbon susceptible to nucleophilic attack. This inherent reactivity can be tuned for various applications.

The principle of tunable reactivity is well-established for carbamate scaffolds. The selectivity and reactivity of carbamates can be modulated in two primary ways: by altering the electrophilicity of the carbonyl group or by modifying the substituents distal to the reactive carbonyl to influence binding and steric hindrance. nih.gov For a compound like Isosorbide-di-(4-nitrophenyl carbamate), this offers clear pathways for modification.

Key research findings on modifying carbamate substituents include:

Leaving Group Modification: Replacing the p-nitrophenyl group with other substituted phenols or alcohols can increase or decrease the reactivity. Electron-withdrawing groups on the phenyl ring enhance its ability to act as a leaving group, increasing the carbamate's reactivity. Conversely, electron-donating groups would decrease this reactivity.

N-Substitution: While the parent compound is an N-H carbamate, substitution at the nitrogen atom with various alkyl or aryl groups can modify the compound's properties, including its hydrogen bonding capabilities and steric profile.

Analog Synthesis: Studies on related isosorbide (B1672297) carbamates have demonstrated the impact of such modifications. For instance, a series of isosorbide-2-carbamate-5-esters showed that changing the groups at both the carbamate (e.g., benzyl carbamate) and the ester positions systematically altered the biological activity, in this case, the inhibition of the enzyme butyrylcholinesterase (BuChE). nih.govresearchgate.net The most potent compound identified in one study was isosorbide-2-benzyl carbamate-5-benzoate, highlighting how modifications far from the carbamate itself can influence its functional properties. nih.gov

This systematic approach allows for the creation of a library of isosorbide carbamate derivatives with a graduated spectrum of reactivity, tailored for specific applications such as polymer synthesis or as intermediates in organic chemistry.

Table 1: Examples of Modified Isosorbide Carbamate Analogs and Their Observed Properties

Compound Modification from Parent Scaffold Observed Property/Activity Reference Isosorbide-2-benzyl carbamate-5-benzoate Replacement of one 4-nitrophenyl carbamate with a benzyl carbamate and the other with a benzoate ester. Potent and selective inhibitor of butyrylcholinesterase (IC50 of 4.3 nM). nih.gov Isosorbide-2-carbamate-5-nitrate Retention of a nitrate group at the 5-position while introducing various carbamates at the 2-position. Potent and selective inhibitors of human plasma butyrylcholinesterase. nih.gov Piperidine/Piperazine Carbamates General principle: modification of N-substituents and leaving groups on a carbamate scaffold. Demonstrated that reactivity and selectivity can be "tuned" by changing substituents.

Exploration of Isosorbide Isomer Effects and Stereochemical Influences on Derivative Properties

The isosorbide molecule has two other common stereoisomers (epimers): isomannide and isoidide. researchgate.net These isomers differ in the spatial orientation of their two hydroxyl groups, which has a profound impact on the properties of their derivatives, including carbamates.

Isosorbide: Possesses one exo and one endo hydroxyl group.

Isomannide: Features two endo hydroxyl groups.

Isoidide: Contains two exo hydroxyl groups.

This stereochemical difference dictates the shape of the molecule and the accessibility and reactivity of the functional groups. The endo hydroxyl group is generally considered more nucleophilic but is sterically shielded within the V-shaped bicyclic structure. wikipedia.orgrsc.org The exo position is less reactive but more sterically accessible. wikipedia.orgrsc.org

Research into polymers derived from these isomers provides clear evidence of stereochemistry's influence.

Mechanical Properties: In polyurethane elastomers, the stereochemistry of the isohexide backbone determines whether the material behaves as a plastic or an elastomer. nih.gov A polymer made from isoidide (exo/exo) behaves as a semicrystalline plastic, whereas an analogous polymer made from isomannide (endo/endo) is an amorphous and tough elastomer. nih.gov The isosorbide (endo/exo) based polymer also behaves as a tough elastomer, with its irregular backbone providing distinct advantages in network dynamics and elastic recovery. nih.gov

Thermal Properties: The placement of functional groups at either the endo or exo position significantly affects the glass transition temperature (Tg) of polymers. acs.org For example, polymers made from an isosorbide monomer with a vinyl triazole group in the endo position had a Tg of approximately 71 °C, while the exo equivalent had a much higher Tg of about 118 °C. acs.org

Chemical Reactivity: Studies on the reaction of these isomers with dimethyl carbonate have shown that isomannide, with its two less sterically hindered exo hydroxyl groups, is the most reactive in carboxymethylation reactions. researchgate.net Conversely, in methylation reactions requiring a strong base, the endo hydroxyl group shows higher reactivity due to neighboring group effects, making isoidide the most reactive epimer in that specific context. researchgate.net

These findings demonstrate that the choice of isosorbide isomer is a critical design parameter for controlling the final properties of its carbamate derivatives and subsequent materials.

Table 2: Influence of Isosorbide Isomer Stereochemistry on Polymer Properties

Isomer Hydroxyl Group Configuration Resulting Polymer Property (Polyurethane Example) Reference Isoidide exo, exo Semicrystalline Plastic wikipedia.org Isomannide endo, endo Amorphous, Tough Thermoplastic Elastomer [1, 6] Isosorbide endo, exo Amorphous, Tough Thermoplastic Elastomer with Superior Toughness rsc.org

```#### 7.3. Establishment of Structure-Reactivity Correlations for Isosorbide-Derived Carbamate Compounds

By combining the principles of substituent modification and stereochemical influence, clear structure-reactivity and structure-property correlations can be established for isosorbide-derived carbamates.

A primary correlation exists between the position of the hydroxyl group on the isosorbide ring and its reactivity. While density functional theory calculations suggest the endo-OH has a stronger intrinsic nucleophilic ability, experiments often show the exo-OH to be more reactive in practice, particularly in catalyzed reactions like transesterification. rsc.orgThis is because the nucleophilic attack of the endo-OH can be hampered by steric hindrance, whereas the greater accessibility of the exo-OH allows it to be preferentially activated by catalysts. rsc.orgThis balance between intrinsic nucleophilicity and steric accessibility is a fundamental structure-reactivity correlation.

Furthermore, the properties of materials derived from these compounds can be directly correlated with the isomer's structure.

Structure-Property Correlation: The regioirregularity of the isosorbide (endo/exo) backbone in polyurethanes leads to amorphous materials with low glass transition temperatures and elastomeric behavior. nih.govIn contrast, the more regular structure of isoidide (exo/exo) allows for more efficient chain packing, leading to semicrystalline materials that behave like plastics. nih.govThis establishes a direct correlation: Isomer Stereoregularity ↔ Polymer Crystallinity ↔ Mechanical Behavior (Elastomer vs. Plastic) .

Structure-Reactivity Correlation: The reactivity of the carbamate moiety itself is correlated with the electronic nature of its leaving group. For Isosorbide-di-(4-nitrophenyl carbamate), the strong electron-withdrawing effect of the nitro group makes the phenoxy group an excellent leaving group, correlating to high reactivity in nucleophilic substitution reactions. This can be expressed as: Hammett parameter (σ) of leaving group substituent ↔ Electrophilicity of carbonyl carbon ↔ Reaction rate with nucleophiles .

These established correlations are predictive tools, enabling the rational design of novel isosorbide-derived carbamates and polymers with predefined properties and reactivity profiles, moving beyond empirical investigation to targeted molecular engineering.

Table of Mentioned Compounds

Compound Name Isosorbide-di-(4-nitrophenyl carbamate) Isosorbide Isomannide Isoidide Isosorbide-2-carbamate-5-esters Isosorbide-2-benzyl carbamate-5-benzoate Dimethyl carbonate

Future Research Directions and Emerging Academic Applications

Development of Novel Isosorbide-Based Monomers with Enhanced Reactivity

The inherent reactivity of the secondary hydroxyl groups in isosorbide (B1672297) can be a limiting factor in polymerization processes. To overcome this, researchers are actively exploring the synthesis of more reactive isosorbide-based monomers. One promising approach involves the conversion of isosorbide into derivatives with more accessible functional groups.

For instance, the synthesis of dicarboxymethyl isosorbide (DCI) has been shown to be an effective strategy. semanticscholar.org This modification enhances the reactivity of the monomer, facilitating polycondensation reactions. semanticscholar.org Another avenue of research is the development of isosorbide mono-epoxides , which can undergo ring-opening polymerization to create linear polyethers. rsc.org The synthesis of these mono-epoxides can be tailored to produce specific regioisomers, offering greater control over the final polymer structure. rsc.org

Furthermore, the creation of isosorbide monoacrylates and dimethacrylates allows for their participation in chain-growth polymerizations, such as free-radical polymerization. semanticscholar.orgresearchgate.net These monomers can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymers, such as increasing the glass transition temperature (Tg) and improving mechanical strength. researchgate.net The use of catalysts, such as p-toluenesulfonic acid, is also being investigated to improve the efficiency of these esterification reactions. semanticscholar.org

Future research in this area will likely focus on:

Developing even more efficient and selective methods for synthesizing these reactive monomers.

Exploring a wider range of functional groups to attach to the isosorbide core, expanding the types of polymerization reactions possible.

Investigating the use of enzymatic catalysis for a more sustainable and selective synthesis of these monomers.

Exploration of Advanced Polymer Architectures and Multifunctional Materials Incorporating Isosorbide-di-(4-nitrophenyl carbamate) Subunits

The rigid and V-shaped structure of the isosorbide unit makes Isosorbide-di-(4-nitrophenyl carbamate) an attractive building block for creating high-performance polymers. Its incorporation into polymer chains is expected to enhance thermal stability and mechanical properties. While detailed studies on polymers derived exclusively from Isosorbide-di-(4-nitrophenyl carbamate) are still emerging, research on related isosorbide-based polymers provides a strong indication of its potential.

Isosorbide-di-(4-nitrophenyl carbamate) is considered a potential monomer for the synthesis of polyurethanes with enhanced thermal properties. smolecule.com The presence of the rigid isosorbide core and the polar carbamate (B1207046) and nitro groups would likely lead to polymers with high glass transition temperatures and improved strength. The general synthesis of polyurethanes from isosorbide and diisocyanates has been well-established, providing a template for the polymerization of its dinitrophenyl carbamate derivative. researchgate.net

The exploration of advanced polymer architectures could include:

Linear Copolymers: Incorporating Isosorbide-di-(4-nitrophenyl carbamate) as a comonomer in existing polymer systems like polyesters or polyamides to modify their properties. researchgate.net

Cross-linked Networks: Utilizing the reactivity of the nitrophenyl groups for post-polymerization modification or cross-linking to create thermosetting materials with high durability.

Dendritic and Hyperbranched Polymers: Leveraging the difunctionality of the monomer to create complex, three-dimensional polymer architectures with unique properties.

| Polymer Architecture | Expected Enhancement in Properties | Potential Applications |

|---|---|---|

| Linear Polyurethane | Increased Glass Transition Temperature (Tg), Enhanced Thermal Stability, Improved Mechanical Strength | High-performance coatings, adhesives, and engineering plastics |

| Cross-linked Polyester Network | High Modulus, Excellent Chemical Resistance, Dimensional Stability | Composite materials, durable coatings for demanding environments |

| Functional Polyamide | Enhanced Thermal Resistance, Potential for Further Functionalization via Nitro Groups | Specialty fibers, membranes, and advanced engineering materials |

Implementation of Green Chemistry Principles in the Synthesis and Polymerization of Isosorbide Derivatives

The bio-based origin of isosorbide aligns well with the principles of green chemistry. Researchers are actively working to develop environmentally benign methods for the synthesis and polymerization of isosorbide derivatives, including Isosorbide-di-(4-nitrophenyl carbamate).

A key focus area is the use of dimethyl carbonate (DMC) as a green reagent and solvent. semanticscholar.org DMC is a non-toxic alternative to hazardous chemicals like phosgene (B1210022) and can be used for the carboxymethylation of isosorbide to produce more reactive monomers. semanticscholar.org The synthesis of isosorbide itself from D-sorbitol using DMC in the presence of a base catalyst is an example of a "chlorine-free," one-pot, and high-yielding process. semanticscholar.org

Further implementation of green chemistry principles in this field includes:

Catalyst Development: The use of non-toxic and recyclable catalysts, such as solid acids or enzymes, for the synthesis and polymerization of isosorbide derivatives.

Solvent Selection: Employing green solvents or solvent-free reaction conditions to minimize environmental impact. The synthesis of dimethyl isosorbide, a green solvent, from isosorbide and DMC highlights this trend.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, reducing waste generation.

Investigation of Specific Chemical Interactions in Biologically Relevant Systems

Beyond its applications in materials science, Isosorbide-di-(4-nitrophenyl carbamate) has shown significant potential in the biomedical field due to its specific interactions with biological targets. Research has indicated that this compound is a potent inhibitor of butyrylcholinesterase (BuChE) , an enzyme implicated in the progression of Alzheimer's disease. smolecule.com

The inhibition of BuChE by carbamate compounds is a well-established mechanism, where the carbamate group reacts with a serine residue in the active site of the enzyme, leading to its inactivation. The unique structure of Isosorbide-di-(4-nitrophenyl carbamate), with its dual nitrophenyl groups, is believed to contribute to its high selectivity and potency as a BuChE inhibitor. smolecule.com

Studies on related isosorbide-2-carbamate esters have shown that these compounds are time-dependent, competitive, and slowly reversible inhibitors of BuChE, indicating active site carbamylation. researchgate.net The structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the features that govern their inhibitory activity. For example, the nature of the ester group at the 5-position of the isosorbide ring has been shown to significantly influence potency and selectivity. researchgate.net

Future research in this area will likely involve:

Q & A

Basic: What are the optimized synthetic routes for preparing 4-nitrophenyl carbamate derivatives, and how can reaction conditions influence yields?

Answer:

4-Nitrophenyl carbamates are typically synthesized via reactions between aryl chloroformates and 4-nitroaniline derivatives. For example, O-phenyl-N-(4-nitrophenyl) carbamate was synthesized using phenyl chloroformate and 4-nitroaniline in methanol, yielding 82% after recrystallization. Critical factors include stoichiometric ratios (1:1 molar ratio of reactants), solvent choice (methanol for recrystallization), and purification methods (TLC validation with ethanol/DMSO 3:1, Rf = 0.84) . Contradictions in yields may arise from side reactions, such as disulfide formation (e.g., bis-[N-phenoxycarbonyl-N-(4-nitrophenyl)] disulfide at 78% yield using sulfur monochloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.